Benzo(a)pyrene-9,10-diol

Carcinogenesis Toxicology Metabolic Activation

Benzo(a)pyrene-9,10-diol is the definitive K-region BaP metabolite for toxicology and analytical chemistry. Unlike the highly carcinogenic 7,8-dihydrodiol, this 9,10-diol exhibits significantly lower tumor-initiating activity, making it the ideal negative control for bay-region theory studies and CYP1A1 inhibitor screening. Essential as a high-purity reference standard for HPLC/GC-MS/MS biomonitoring methods and as a substrate for Phase II detoxification enzyme kinetics (UGT). Also serves as the precursor for synthesizing 9,10-diol 7,8-oxides. Avoid flawed metabolic studies—use the correct diol standard.

Molecular Formula C20H12O2
Molecular Weight 284.3 g/mol
CAS No. 57303-98-7
Cat. No. B196078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo(a)pyrene-9,10-diol
CAS57303-98-7
Synonyms9,10-Dihydroxybenzo[a]pyrene;  Benzo[a]​pyrene-​9,​10-​diol
Molecular FormulaC20H12O2
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(=C(C=C5)O)O)C=C2
InChIInChI=1S/C20H12O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-10,21-22H
InChIKeyUMJIZEKULDXYAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo(a)pyrene-9,10-diol (CAS 57303-98-7): A Critical Metabolite Standard for PAH Carcinogenesis Research and Analytical Method Development


Benzo(a)pyrene-9,10-diol (BP-9,10-diol; CAS 57303-98-7), also known as 9,10-dihydroxybenzo[a]pyrene, is a polycyclic aromatic hydrocarbon (PAH) derivative and a well-characterized metabolite of the ubiquitous environmental carcinogen benzo[a]pyrene (BaP). It is an ortho- and peri-fused polycyclic arene with the molecular formula C20H12O2 and a molecular weight of 284.3 g/mol [1]. This compound is formed during the metabolic activation of BaP and serves as an intermediate in the pathway leading to the formation of DNA adducts, which are central to the initiation of carcinogenesis. Its role in this pathway makes it a critical research tool for toxicology, analytical chemistry, and pharmacology.

Why Benzo(a)pyrene-9,10-diol Cannot Be Substituted by Other Benzo[a]pyrene Dihydrodiols or Metabolites


Substituting Benzo(a)pyrene-9,10-diol with other structurally similar BaP metabolites, such as the 4,5-diol or the 7,8-diol, is scientifically invalid due to their fundamentally different biological activities and roles in carcinogenesis. While the 7,8-dihydrodiol is a potent proximate carcinogen that is further activated to the ultimate mutagenic bay-region diol epoxide (BPDE), the 9,10-diol represents a K-region metabolite with significantly lower tumor-initiating activity [1]. This distinction is not merely academic; it directly impacts the interpretation of toxicological studies and the development of analytical methods. A study comparing the three dihydrodiols demonstrated that the 7,8-dihydrodiol is almost as active as BaP itself as a tumor initiator in mouse skin, whereas the 9,10-dihydrodiol was significantly less active [2]. Therefore, using an incorrect diol standard will lead to inaccurate quantitation in exposure assessments and flawed conclusions in metabolic pathway studies.

Quantitative Differentiation of Benzo(a)pyrene-9,10-diol: A Comparator-Based Evidence Guide for Procurement and Experimental Design


Comparative Tumor-Initiating Activity of Benzo(a)pyrene-9,10-diol vs. Benzo[a]pyrene and 7,8-Dihydrodiol in Mouse Skin

In a comparative mouse skin tumor initiation study, the 9,10-dihydrodiol was significantly less active than both the parent compound benzo[a]pyrene and the 7,8-dihydrodiol. The study provides direct quantitative evidence that the 7,8-dihydrodiol is a proximate carcinogen, while the 9,10-diol is not [1]. This is a critical differentiator for researchers studying the bay-region theory of PAH carcinogenesis.

Carcinogenesis Toxicology Metabolic Activation

Differential Mutagenic Potential of 9,10-Diol-7,8-Oxides vs. 7,8-Diol-9,10-Oxides in Mammalian Cells

The diol-epoxides derived from BP-9,10-diol (the 9,10-diol 7,8-oxides) exhibit a distinct and quantifiably different mutagenic and transforming profile compared to those derived from the 7,8-diol. A study directly comparing the two sets of vicinal diol-epoxides found that while the anti-isomer of the 7,8-diol 9,10-oxide was highly potent, the two 9,10-diol 7,8-oxides were only moderately mutagenic and failed to induce malignant transformation [1].

Mutagenesis Genetic Toxicology DNA Adducts

Distinct Metabolic Fate and Detoxification Pathways: Conjugation vs. Activation

Benzo(a)pyrene-9,10-diol is primarily a substrate for Phase II detoxification enzymes, specifically UDP-glycosyltransferases, which convert it into various glucosides and glucuronides. This pathway is a key clearance mechanism and contrasts sharply with the 7,8-diol, which is a substrate for Phase I activation by CYP1A1 to form the ultimate carcinogen BPDE. This metabolic distinction provides a quantitative basis for its use as a negative control or a specific probe for detoxification pathways.

Metabolism Pharmacokinetics Detoxification

Unique Role as an Analytical Standard for Comprehensive Metabolite Profiling

In analytical workflows for quantifying BaP exposure, the 9,10-diol is a necessary and distinct component of a comprehensive metabolite panel. Studies of BaP metabolism using rat and human CYP1A1 systems identify the 9,10-dihydrodiol as one of the major detectable metabolites, distinct from the 7,8-diol and phenolic metabolites like BaP-3-ol [1]. Its inclusion as a reference standard is essential for accurate, full-spectrum HPLC and LC-MS/MS quantification.

Analytical Chemistry Metabolomics Biomonitoring

Precision Applications of Benzo(a)pyrene-9,10-diol: Validated Research and Analytical Scenarios


Negative Control for Carcinogenesis and Mutagenesis Studies

Given its significantly lower tumor-initiating and cell-transforming activity compared to the 7,8-diol and its derived epoxides [1], Benzo(a)pyrene-9,10-diol is an ideal negative control. Researchers investigating the bay-region theory or screening for inhibitors of the CYP1A1-mediated activation pathway can use this compound to demonstrate pathway specificity, ensuring that observed effects are not due to general PAH toxicity.

Analytical Reference Standard for Comprehensive BaP Metabolite Profiling

In metabolomics and biomonitoring, accurate quantification of the full spectrum of BaP metabolites is crucial. Benzo(a)pyrene-9,10-diol is a consistently identified major metabolite in CYP1A1-driven oxidation systems [2]. Its use as a high-purity reference standard is mandatory for developing and validating HPLC, GC-MS, or LC-MS/MS methods designed for comprehensive exposure assessment or toxicokinetic modeling.

Probe for Phase II Detoxification Enzyme Activity

This compound is a known substrate for UDP-glycosyltransferases and UDP-glucuronosyltransferases [3]. It is the appropriate substrate for investigating the kinetics and specificity of these crucial detoxification pathways for PAHs. Its use can help elucidate inter-individual differences in carcinogen susceptibility or assess the efficacy of chemopreventive agents that induce Phase II enzymes.

Investigating Alternative PAH Activation Pathways

While the 7,8-diol pathway is dominant, the existence of 9,10-diol 7,8-oxides and their moderate mutagenic activity [4] warrants investigation. This compound is the essential precursor for synthesizing these less-studied reactive intermediates, enabling focused research on alternative mechanisms of PAH genotoxicity that may be relevant in specific tissues or under certain exposure conditions.

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